

"Ethyl 5-nitrobenzofuran-2-carboxylate" CAS number and molecular structure

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Compound of Interest

Compound Name: Ethyl 5-nitrobenzofuran-2-carboxylate

Cat. No.: B115105

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An In-depth Technical Guide to Ethyl 5-nitrobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 5-nitrobenzofuran-2-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, molecular structure, experimental protocols for its synthesis, and its potential as a DNA-binding agent with therapeutic applications.

Chemical Identity and Molecular Structure

Ethyl 5-nitrobenzofuran-2-carboxylate is a benzofuran derivative characterized by a nitro group at the 5-position and an ethyl ester at the 2-position of the benzofuran core.

CAS Number: 69604-00-8[1][2]

The molecular structure of **Ethyl 5-nitrobenzofuran-2-carboxylate** is represented by the following identifiers:

- Molecular Formula: $C_{11}H_9NO_5$ [2][3]

- Molecular Weight: 235.19 g/mol [2][3]
- SMILES: CCOC(=O)c1cc2cc(ccc2o1)--INVALID-LINK--=O[1][3]
- InChI Key: ATHBGWVHAWGMAL-UHFFFAOYSA-N[1][3]

Physicochemical and Spectral Data

A summary of the key physicochemical and available spectral data for **Ethyl 5-nitrobenzofuran-2-carboxylate** is presented in the table below. This information is crucial for its identification, purity assessment, and further research applications.

Property	Value	Reference(s)
Physical State	Solid, powder to crystal	[1]
Appearance	Light yellow to Brown	[1]
Melting Point	152-156 °C	[1]
Purity	>97.0% (GC)	[1]
¹ H NMR	Data not explicitly available in search results	
¹³ C NMR	Data not explicitly available in search results	
FTIR	Data not explicitly available in search results	
Mass Spectrometry	Data not explicitly available in search results	

Experimental Protocols

Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

A documented method for the synthesis of **Ethyl 5-nitrobenzofuran-2-carboxylate** involves the cyclization of an appropriate precursor. The following protocol is adapted from a patented synthetic route.

Materials:

- Ethyl 2-bromo-3-(2-hydroxy-5-nitrophenyl)propionate
- Acetonitrile
- Triethylamine
- 0.1 mol/L Hydrochloric acid
- Water

Procedure:

- In a reaction flask, charge 39.7 g of ethyl 2-bromo-3-(2-hydroxy-5-nitrophenyl)propionate.
- Add 500 ml of acetonitrile to the flask.
- Add 25 ml of triethylamine to the reaction mixture.
- Reflux the mixture for 8 hours.
- After the reaction is complete, recover the acetonitrile by concentration under reduced pressure.
- Once most of the acetonitrile is removed, add 200 ml of water to the residue.
- Adjust the pH of the solution to 6-7 using 0.1 mol/L hydrochloric acid.
- Filter the resulting precipitate and wash the filter cake with water.
- Dry the solid under vacuum to yield **Ethyl 5-nitrobenzofuran-2-carboxylate**.

This method reports a yield of 87%.

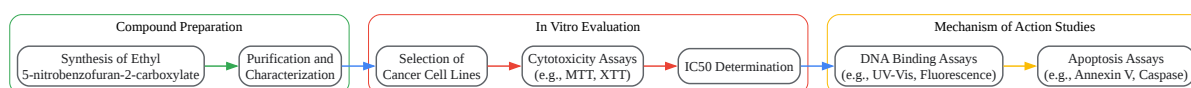
Biological Activity and Potential Applications

Derivatives of benzofuran-2-carboxylic acid are recognized for a variety of pharmacological activities. Notably, **Ethyl 5-nitrobenzofuran-2-carboxylate** has been identified as a DNA-

binding agent. Its structural components are thought to mimic natural antitumor agents such as duocarmycin and netropsin. The nitro group on the benzofuran ring is considered a key feature for its potential anticancer activity, which may involve intercalation or binding within the minor groove of DNA, leading to inhibition of cellular processes in cancer cells.

Logical Workflow for Anticancer Activity Assessment

The following diagram outlines a logical workflow for the preliminary assessment of the anticancer properties of **Ethyl 5-nitrobenzofuran-2-carboxylate**.



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Caption: A logical workflow for assessing the anticancer activity of **Ethyl 5-nitrobenzofuran-2-carboxylate**.

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References

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